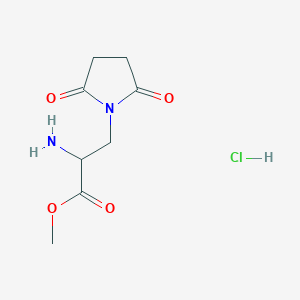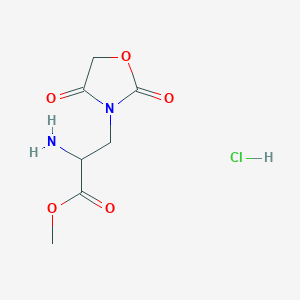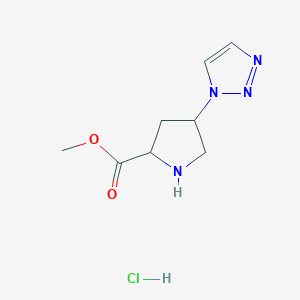
3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride (3,3-DMB-HCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the aminobutane class of compounds and has a molecular weight of 199.67 g/mol. 3,3-DMB-HCl is a white crystalline solid that is soluble in water and ethanol and is relatively stable in air. It is used in a variety of research applications, including as a biochemical reagent, enzyme inhibitor, and as a substrate for the study of enzymes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on butyrate derivatives and 1,3-dioxane derivatives involves synthesis and characterization, including crystal structure analysis, highlighting the importance of structural analysis in chemical research. The crystal packing in these structures is linked by hydrogen bonds, forming dimers, which is crucial for understanding molecular interactions and designing new compounds with desired properties (Jebas et al., 2013).
Another study reported the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene. This approach to generating compound libraries is fundamental for discovering new materials with potential applications in various fields, including drug discovery and material science (Roman, 2013).
Biological Activity and Applications
Research into the cytotoxic properties of ligands on tumor cell lines emphasizes the potential therapeutic applications of novel compounds. Identifying compounds with cytotoxic activity is a critical step in the development of new anticancer drugs, showcasing how chemical synthesis research can contribute to medical science (Kodadi et al., 2007).
Another example involves photochromic and fluorescent properties of asymmetric dihetarylethenes. Studies on compounds with these properties are essential for developing new materials for optical devices, sensors, and imaging technologies. Understanding the behavior of these compounds under light exposure can lead to innovations in materials science and engineering (Шепеленко et al., 2014).
Propriétés
IUPAC Name |
3,3-dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIHLNBMOLNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














